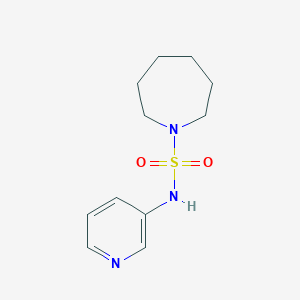

N-pyridin-3-ylazepane-1-sulfonamide

Description

Properties

CAS No. |

838874-74-1 |

|---|---|

Molecular Formula |

C11H17N3O2S |

Molecular Weight |

255.34g/mol |

IUPAC Name |

N-pyridin-3-ylazepane-1-sulfonamide |

InChI |

InChI=1S/C11H17N3O2S/c15-17(16,13-11-6-5-7-12-10-11)14-8-3-1-2-4-9-14/h5-7,10,13H,1-4,8-9H2 |

InChI Key |

IGNWBLZAIBDYDG-UHFFFAOYSA-N |

SMILES |

C1CCCN(CC1)S(=O)(=O)NC2=CN=CC=C2 |

Canonical SMILES |

C1CCCN(CC1)S(=O)(=O)NC2=CN=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Conditions

The reaction typically proceeds in anhydrous dichloromethane or tetrahydrofuran under inert atmosphere. A base such as triethylamine or pyridine is added to neutralize HCl generated during the reaction:

Yields for analogous sulfonamide syntheses range from 60% to 85%, depending on the steric and electronic properties of the amine.

Purification and Characterization

Crude products are purified via recrystallization from ethanol or column chromatography. Structural confirmation employs:

-

IR spectroscopy : Sulfonamide S=O stretches at 1320–1360 cm and 1120–1190 cm.

-

H-NMR : Pyridine ring protons resonate as a multiplet at δ 7.4–8.6 ppm, while azepane protons appear as broad singlets at δ 2.8–3.5 ppm.

NH4I-Mediated Coupling of Sodium Sulfinates and Amines

A modern alternative avoids sulfonyl chlorides by using sodium pyridine-3-sulfinate and azepane in the presence of ammonium iodide (NH4I). This method, adapted from Guo et al. (2022), offers improved safety and reduced corrosion risks.

Optimized Reaction Parameters

-

Solvent : Acetonitrile (80°C, 12 hours).

-

Molar ratio : Sulfinate:amine:NH4I = 1:1.5:1.

The mechanism involves in situ generation of a sulfonyl iodide intermediate, which reacts with azepane to form the sulfonamide (Fig. 1).

Table 1: NH4I-Mediated Synthesis Optimization

| Parameter | Optimal Condition | Yield (%) |

|---|---|---|

| Solvent | CHCN | 85 |

| Temperature | 80°C | 85 |

| Additive | NH4I | 85 |

| Alternative Additive | KI | 62 |

Multi-Step Synthesis via Intermediate Functionalization

A two-step approach, inspired by the synthesis of N-(5-amino-1H-1,2,4-triazol-3-yl)pyridine-3-sulfonamides, involves:

Step 1: Formation of Methyl N′-Cyano-N-[(pyridin-3-yl)sulfonyl]carbamimidothioate

Pyridine-3-sulfonamide reacts with dimethyl N-cyanoiminodithiocarbonate in acetone under reflux with KCO. Intermediate isolation requires acidification to pH 7 with HCl.

Step 2: Cyclization with Hydrazine Hydrate

The intermediate undergoes cyclization with 99% hydrazine hydrate in ethanol or acetonitrile at reflux, yielding the target compound. Reported yields for analogous reactions are 40–69%.

Comparative Analysis of Synthetic Methods

Table 2: Method Comparison for this compound Synthesis

| Method | Advantages | Limitations | Yield Range (%) |

|---|---|---|---|

| Traditional Sulfonylation | High predictability | Corrosive reagents | 60–85 |

| NH4I-Mediated Coupling | Eco-friendly, mild conditions | Requires sodium sulfinate | 70–90 |

| Multi-Step Functionalization | Modular intermediate control | Lower overall yields | 40–69 |

Challenges and Optimization Strategies

-

Steric Hindrance : Azepane’s seven-membered ring may reduce reaction efficiency. Solutions include using excess amine or polar aprotic solvents (e.g., DMF) to enhance nucleophilicity.

-

Byproduct Formation : Competing reactions (e.g., over-sulfonation) are mitigated by slow addition of sulfonyl chloride or sulfinate .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.